2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol is a complex organic compound characterized by the presence of multiple functional groups, including bromophenyl, benzoxazole, imino, iodo, and methylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the bromophenyl and iodo groups. The final step involves the formation of the imino linkage and the methylphenol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromophenyl and iodo groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives and halogenated phenols, such as:
- 2-(3-bromophenyl)-1,3-benzoxazole
- 6-iodo-4-methylphenol
- 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol
Uniqueness
The uniqueness of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H14BrIN2O2 |
---|---|
Molecular Weight |
533.2 g/mol |
IUPAC Name |
2-[[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-iodo-4-methylphenol |
InChI |
InChI=1S/C21H14BrIN2O2/c1-12-7-14(20(26)17(23)8-12)11-24-16-5-6-19-18(10-16)25-21(27-19)13-3-2-4-15(22)9-13/h2-11,26H,1H3 |
InChI Key |
AOFGVFYJNGEMTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.